7-Amino-2-hydroxy-1,8-naphthyridine-4-carboxylic acid
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Overview
Description
7-Amino-2-hydroxy-1,8-naphthyridine-4-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a carboxylic acid group attached to a naphthyridine ring. The naphthyridine core is known for its diverse biological activities and photochemical properties .
Mechanism of Action
Target of Action
It’s known that naphthyridine derivatives have diverse biological activities . They are often used in medicinal chemistry and materials science .
Mode of Action
There is evidence that naphthyridine derivatives can bind strongly, but reversibly, to dna, interfering with the synthesis of rna and, consequently, with protein synthesis .
Biochemical Pathways
Naphthyridine derivatives are known to interact with dna, which suggests they may affect various biochemical pathways related to dna replication, transcription, and protein synthesis .
Pharmacokinetics
The molecular weight of the compound is 20517 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well absorbed.
Result of Action
Given its potential interaction with dna, it may have effects on gene expression and protein synthesis .
Preparation Methods
The synthesis of 7-Amino-2-hydroxy-1,8-naphthyridine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Industrial production methods often utilize metal-catalyzed synthesis and cyclization reactions to achieve higher yields and purity .
Chemical Reactions Analysis
7-Amino-2-hydroxy-1,8-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Cyclization: Cyclization reactions can be performed to form more complex heterocyclic structures
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted naphthyridine derivatives .
Scientific Research Applications
7-Amino-2-hydroxy-1,8-naphthyridine-4-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
7-Amino-2-hydroxy-1,8-naphthyridine-4-carboxylic acid can be compared with other similar compounds such as:
2-Amino-7-hydroxy-1,8-naphthyridine: Similar structure but different substitution pattern.
1,8-Naphthyridine derivatives: Includes compounds like enoxacin, nalidixic acid, and trovafloxacin, which have antibacterial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other naphthyridine derivatives .
Properties
IUPAC Name |
7-amino-2-oxo-1H-1,8-naphthyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c10-6-2-1-4-5(9(14)15)3-7(13)12-8(4)11-6/h1-3H,(H,14,15)(H3,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHBQLMTFKNEOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=O)N2)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30419924 |
Source
|
Record name | 7-Amino-2-oxo-1,2-dihydro-1,8-naphthyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30419924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90323-16-3 |
Source
|
Record name | 7-Amino-2-oxo-1,2-dihydro-1,8-naphthyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30419924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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